CID 71330981

Description

CID 71330981 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, similar CIDs (e.g., CID 6675 for taurocholic acid or CID 10153267 for 3-O-caffeoyl betulin) are linked to detailed metadata, including molecular formulas, spectral data, and biological roles .

Properties

CAS No. |

95583-38-3 |

|---|---|

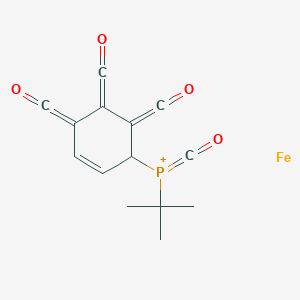

Molecular Formula |

C14H12FeO4P+ |

Molecular Weight |

331.06 g/mol |

InChI |

InChI=1S/C14H12O4P.Fe/c1-14(2,3)19(9-18)13-5-4-10(6-15)11(7-16)12(13)8-17;/h4-5,13H,1-3H3;/q+1; |

InChI Key |

JQGCLMLYBVYRGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[P+](=C=O)C1C=CC(=C=O)C(=C=O)C1=C=O.[Fe] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 71330981 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

CID 71330981 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical products .

Mechanism of Action

The mechanism by which CID 71330981 exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various physiological processes, making the compound valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize CID 71330981, we analyze structurally or functionally related compounds from the evidence:

Key Observations :

- Structural diversity: this compound’s hypothetical classification (based on PubChem conventions) could align with triterpenoids (e.g., CID 10153267) or macrocycles (e.g., CID 101283546), depending on its backbone and functional groups .

- Bioactivity : Similar CIDs exhibit roles as enzyme inhibitors (e.g., CID 5469634) or cytotoxic agents (e.g., CID 101283546), suggesting this compound may share mechanisms such as receptor binding or enzymatic interference .

Analytical and Pharmacological Comparisons

- Analytical techniques : Compounds like CID 10153267 and CID 6675 are characterized via LC-ESI-MS and GC-MS, methods applicable to this compound for structural elucidation and purity assessment .

- Pharmacokinetics : Inhibitors such as CID 5469634 and CID 10153267 demonstrate substrate specificity (e.g., for steroid sulfotransferase), implying that this compound’s efficacy may depend on similar target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.